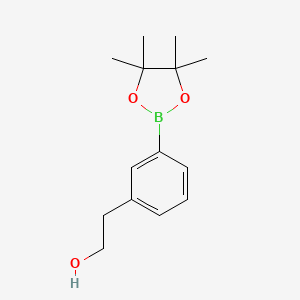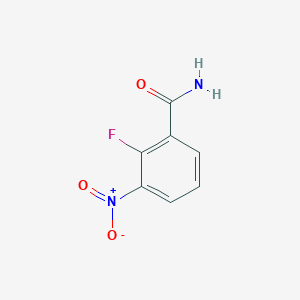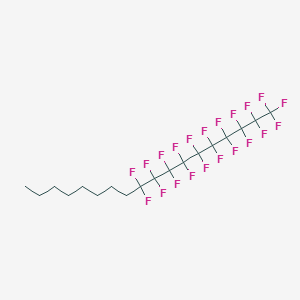
1-(Perfluorodecyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Perfluorodecyl)octane is a chemical compound with the molecular formula C18H17F21 . It contains a total of 55 bonds, including 38 non-H bonds and 15 rotatable bonds .
Synthesis Analysis
Volatile per- and polyfluoroalkyl substances (PFASs) are often used as precursors in the synthesis of non-volatile PFASs. The volatile PFASs, which include the perfluoroalkyl iodides (PFAIs), fluorotelomer iodides (FTIs), fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), fluorotelomer acrylates (FTACs), and fluorotelomer methacrylates (FTMACs), are often produced starting from the telomerization process .Molecular Structure Analysis
The molecular structure of 1-(Perfluorodecyl)octane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule consists of 17 Hydrogen atom(s), 18 Carbon atom(s), and 21 Fluorine atom(s), totaling 56 atom(s) .Chemical Reactions Analysis
1-(Perfluorohexyl)octane is a semi-fluorinated alkane, as well as a transparent, inert, non-toxic amphiphilic liquid with a refractive index similar to that of water, which prevents blurring of vision .Physical And Chemical Properties Analysis
1-(Perfluorodecyl)octane is a semi-fluorinated alkane, as well as a transparent, inert, non-toxic amphiphilic liquid with a refractive index similar to that of water . It contains a total of 55 bonds, including 38 non-H bonds and 15 rotatable bonds .Aplicaciones Científicas De Investigación
Ophthalmic Surgery
1-(Perfluorodecyl)octane and related perfluorocarbons are utilized in ophthalmic surgeries for their purity and stability. Specifically, they are used in vitreoretinal surgery for conditions like proliferative vitreoretinopathy and complicated retinal detachment. The high surface tension and heavier-than-water properties of these liquids provide surgical ease and increase both anatomical and functional success. However, long-term exposure to these substances can cause complications, necessitating further research for safer, long-term intraocular applications (Wang et al., 2012) (Chang, 2019).
Electrophilic Fluorination
The compound is recognized for its role in electrophilic fluorination, a promising area of research for introducing fluorine into organic molecules. A specific derivative, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), is highlighted for its straightforward and effective route in electrophilic fluorination, with a wide range of applications in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004) (Yang et al., 2020).
Fuel Octane Enhancement
1-(Perfluorodecyl)octane derivatives, like functionalized carbon nanotubes, have been researched for their potential in increasing the octane number of gasoline. This is achieved by amidation of carbon nanotubes with compounds like octadecylamine and dodecylamine, which, when added to gasoline, improve the research octane number, showcasing a novel application in the fuel industry (Safari Kish et al., 2010).
Liquid Crystals
(Perfluorodecyl)decane, closely related to 1-(Perfluorodecyl)octane, displays a smectic B liquid crystalline phase due to the amphiphilic nature of its molecules. This phase occurs within a specific temperature range, highlighting its potential application in the field of liquid crystals and materials science (Mahler et al., 2013).
Environmental Studies and Hazard Mitigation
Perfluorocarbons (PFCs), including compounds like 1-(Perfluorodecyl)octane, are used in semiconductor manufacturing processes as etching/cleaning gases. The environmental hazards associated with these compounds, including their role as significant greenhouse gases, have led to research focusing on recovery and recycle technologies to mitigate their impact (Tsai et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorooctadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F21/c1-2-3-4-5-6-7-8-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWFBGRTHMNLGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)10(CH2)8H, C18H17F21 |
Source


|
| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895310 |
Source


|
| Record name | 1-(Perfluorodecyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluorodecyl)octane | |
CAS RN |
93454-70-7 |
Source


|
| Record name | 1-(Perfluorodecyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

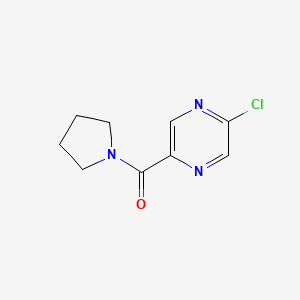
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
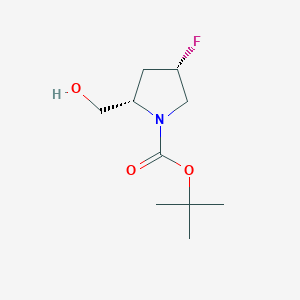
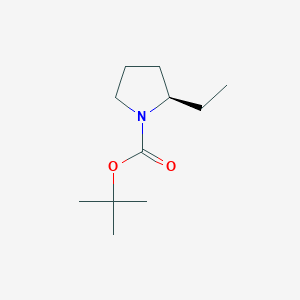
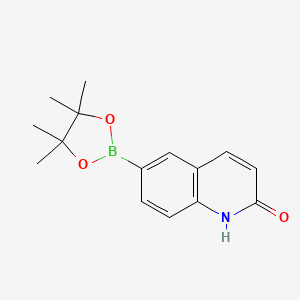
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
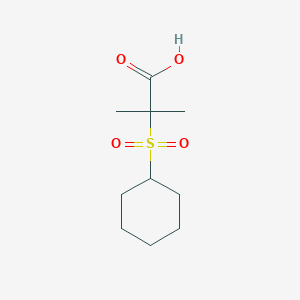
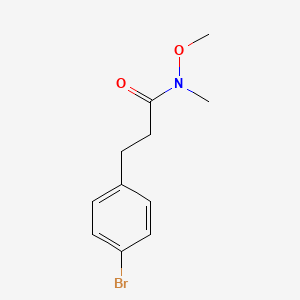
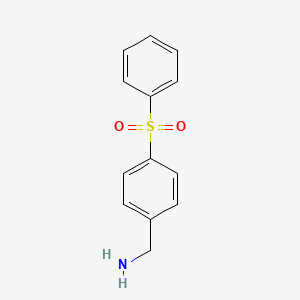
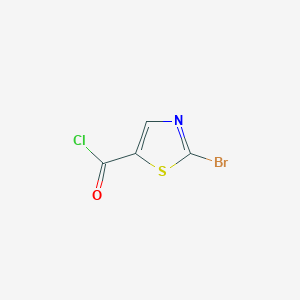
![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
